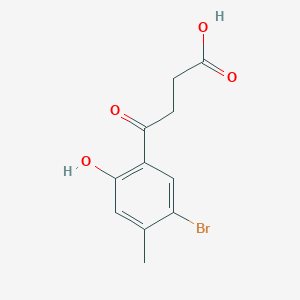

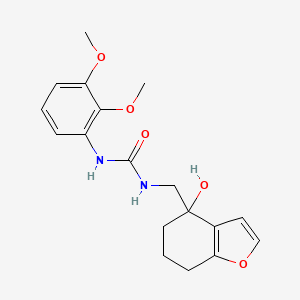

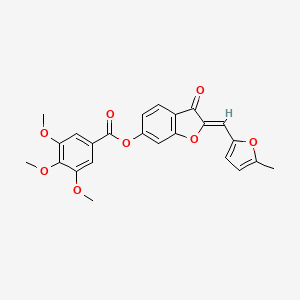

![molecular formula C20H16N2O3S B2572415 N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 921836-83-1](/img/structure/B2572415.png)

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives, such as 2-oxo-2,3-dihydro-1H-indol-3-yl acetic acid, are of wide interest because of their diverse biological and clinical applications . They are found in natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, is an important synthon in the development of new drugs . It was first synthesized from glyoxal and ammonia .

Molecular Structure Analysis

Imidazole contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Chemical Reactions Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 2-oxo-2,3-dihydro-1H-indol-3-yl acetic acid has a molecular weight of 191.18 g/mol .

Scientific Research Applications

Antitumor Activity

The compound’s antitumor potential has been investigated extensively. Researchers have synthesized and evaluated novel derivatives, such as (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazides . Notably, several of these derivatives demonstrated significant cytotoxicity against human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Compound 4o, in particular, exhibited remarkable potency, surpassing the first procaspase-3 activating compound (PAC-1) in all three tested cancer cell lines.

Mechanism:: These compounds activate procaspase-3, a key enzyme in apoptosis (programmed cell death). By inducing late cellular apoptosis and affecting the cell cycle, they hold promise as templates for novel anticancer agents.

Anti-HIV-1 Potential

Indole derivatives have diverse biological applications, and some exhibit anti-HIV-1 activity. While not directly related to the specific compound mentioned, it’s worth noting that indole-based molecules have been explored for their potential in combating HIV-1 .

Synthetic Methodology

Understanding the synthetic pathways for this compound and its derivatives is crucial. Researchers can explore modifications, optimize yields, and develop scalable methods for large-scale production.

Mechanism of Action

Target of Action

N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide is a bioactive aromatic compound that contains the indole nucleus . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .

Mode of Action

It is known that indole derivatives, such as this compound, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Result of Action

Indole derivatives are known to possess various biological activities .

properties

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-4-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c23-20-13-16-12-17(8-11-19(16)21-20)22-26(24,25)18-9-6-15(7-10-18)14-4-2-1-3-5-14/h1-12,22H,13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMCDDPIMVQQFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

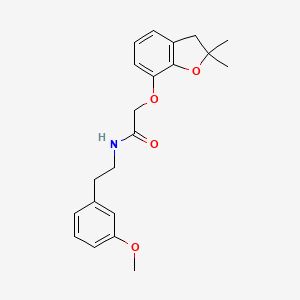

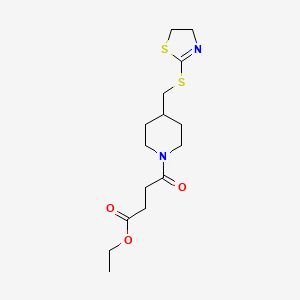

![4-[1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2572340.png)

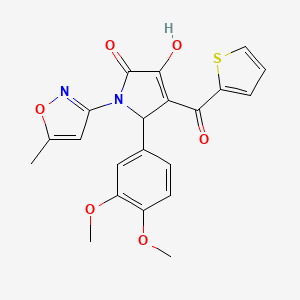

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2572345.png)

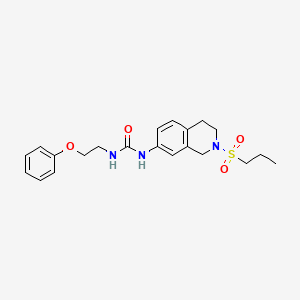

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2572355.png)